1-(3-Methoxybenzyl)-3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea
Description
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-29-18-6-4-5-16(13-18)14-23-22(28)26-17-9-11-27(12-10-17)21-19-7-2-3-8-20(19)24-15-25-21/h4-6,13,15,17H,2-3,7-12,14H2,1H3,(H2,23,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGGVKOTSYTHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Methoxybenzyl)-3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Notably, it has been shown to act on:
- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.
- Monoamine Oxidase (MAO) : Its potential MAO inhibitory activity suggests a role in mood regulation and neuroprotection.
Antimicrobial Activity
Research indicates that derivatives of quinazoline and piperidine exhibit significant antimicrobial properties. For instance:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 1 | Bacterial Inhibition | 0.12 - 0.98 |
| 2 | Fungal Inhibition | 0.49 - 0.12 |
These results suggest that modifications in the structure of similar compounds can lead to enhanced antimicrobial efficacy.
Anticancer Activity
In vitro studies have highlighted the anticancer potential of compounds similar to this compound. For example:
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| A | Breast Cancer (MDA-MB-468) | 0.40 |
| B | Renal Cancer (A498) | 1.41 |
These findings indicate that the compound may exert selective cytotoxic effects against specific cancer cell lines.
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of a similar compound against oxidative stress-induced neuronal damage in vitro. The results demonstrated a significant reduction in cell death and increased antioxidant enzyme activity.
- Behavioral Studies : In animal models, compounds with similar structures have shown promise in reducing anxiety-like behaviors and improving cognitive functions, suggesting potential applications in treating anxiety disorders.
Comparison with Similar Compounds
Structural Analogues
Tetrahydroquinazolin-Based Derivatives
- 2-({1-[2-(4-Chlorophenyl)-2-methylpropanoyl]piperidin-4-yl}amino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (): Structural Differences: Replaces the urea group with an amino linkage and introduces a 4-chlorophenyl-propanoyl substituent. Implications: The chloroaryl group may enhance target affinity but reduce solubility compared to the methoxybenzyl group in the target compound.
Piperidinyl-Urea Derivatives
- N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) (): Structural Differences: Substitutes the tetrahydroquinazolin group with a trifluoromethylbenzamide.
1-(1-(Butane-1-sulfonyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea (13) ():
- Structural Differences : Uses a sulfonyl-piperidine group and trifluoromethylphenyl urea.
- Implications : Sulfonyl groups improve metabolic stability but may reduce membrane permeability compared to methoxybenzyl.
Key Observations :
- Yields for urea-linked piperidinyl derivatives typically range from 35% to 66%, influenced by steric hindrance and reagent reactivity.
- The methoxybenzyl group in the target compound may require optimized coupling conditions to achieve comparable yields.
Pharmacological Activities
Anticonvulsant Activity
- 1-{5-[(3-Methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea (): ED50: 2.72 μmol/kg (MES test), demonstrating potency comparable to standard drugs.
Kinase Inhibition
- Quinazolinone-Urea Derivatives (): Activity: Demonstrated kinase inhibition via SAR studies, with substituents like nitro or phenyl enhancing potency. Implications: The tetrahydroquinazolin group in the target compound may similarly target ATP-binding kinase domains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
